An In-depth Technical Guide to 2-NP-Ahd-13C3 for Analytical Applications
An In-depth Technical Guide to 2-NP-Ahd-13C3 for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-NP-Ahd-13C3, a critical internal standard used in the quantitative analysis of nitrofuran antibiotic residues. Below, we delve into its chemical identity, structure, and its pivotal role in ensuring food safety and supporting drug metabolism studies.
Introduction: The Role of 2-NP-Ahd-13C3 in Residue Analysis
2-NP-Ahd-13C3 is the stable isotope-labeled (SIL) analogue of 2-NP-AHD.[1] It is not a therapeutic agent but a high-purity analytical standard indispensable for sensitive and accurate quantification in mass spectrometry-based methods. Its primary application is as an internal standard for the detection of 1-aminohydantoin (AHD), a principal metabolite of the banned nitrofuran antibiotic, nitrofurantoin.[2]
Due to concerns over their carcinogenicity, nitrofuran antibiotics are prohibited for use in food-producing animals in many jurisdictions, including the European Union.[3] Parent nitrofuran drugs metabolize very rapidly.[2] Consequently, regulatory monitoring focuses on detecting their stable, tissue-bound metabolites. AHD is one such metabolite. To enable detection by common analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), AHD is derivatized with 2-nitrobenzaldehyde to form the more stable and readily ionizable molecule, 2-NP-AHD (1-[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione).[2][3]
By introducing a known quantity of 2-NP-Ahd-13C3 into a sample at the beginning of the analytical workflow, researchers can correct for analyte loss during sample preparation and variations in instrument response, a crucial step for achieving accurate and reproducible quantification.
Chemical Structure and Physicochemical Properties
2-NP-Ahd-13C3 is structurally identical to 2-NP-AHD, except for the incorporation of three Carbon-13 isotopes into the imidazolidinedione ring.[1][4] This mass difference allows a mass spectrometer to distinguish the internal standard from the native analyte, while ensuring their chemical and physical behaviors (e.g., extraction efficiency, chromatographic retention time) are virtually identical.
The IUPAC name for the labeled compound is 1-[(2-nitrophenyl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione.[1]
Chemical Structure of 2-NP-Ahd-13C3:
Caption: Structure of 2-NP-AHD with *C indicating 13C labeling positions in 2-NP-Ahd-13C3.
Quantitative Data Summary
The table below summarizes the key quantitative properties of 2-NP-Ahd-13C3 and its non-labeled analogue for easy comparison.
| Property | 2-NP-Ahd-13C3 (Isotope Labeled) | 2-NP-AHD (Non-labeled) | Reference(s) |
| CAS Number | 1007476-86-9 | 623145-57-3 | [1][5],[2][3][6][7] |
| Molecular Formula | C₇[¹³C]₃H₈N₄O₄ | C₁₀H₈N₄O₄ | [1][8][9][10] |
| Molecular Weight | ~251.17 g/mol | ~248.19 g/mol | [1][4][8][9] |
| Appearance | White Crystalline Solid | Solid | [4],[2] |
| Purity | Analytical Standard Grade | ≥95% | [4],[2] |
| Solubility | Soluble in DMSO (Slightly) | DMSO: 1 mg/ml; Insoluble in DMF, Ethanol, PBS (pH 7.2) | [1],[2] |
| Storage Temp. | 2-8°C or -20°C (under inert atmosphere) | Ambient or refrigerated | [1][5][10] |
Experimental Protocols and Workflow
2-NP-Ahd-13C3 is used in analytical workflows that involve sample extraction, chemical derivatization, and instrumental analysis. The most common application is the quantification of nitrofuran metabolites in complex food matrices like honey, shrimp, and other animal-derived products.[2][7][9]
Typical Analytical Workflow
The diagram below illustrates a standard workflow for the analysis of the nitrofuran metabolite AHD from a honey sample, utilizing 2-NP-Ahd-13C3 as the internal standard.
Caption: Standard workflow for nitrofuran metabolite (AHD) analysis using an internal standard.
Representative Experimental Protocol: AHD in Honey
This protocol is a representative example based on established methodologies for the determination of AHD in honey.[1][3][6]
1. Materials and Reagents:
-
Honey sample
-
2-NP-Ahd-13C3 internal standard solution (in a suitable solvent like DMSO)
-
Hydrochloric acid (HCl), 0.1 M
-
2-nitrobenzaldehyde (in DMSO), 50 mM
-
Potassium phosphate buffer (K₂HPO₄), 1 M
-
Ethyl acetate (LC-MS grade)
-
Methanol and Water (LC-MS grade) for mobile phase
-
Centrifuge tubes (15 mL or 50 mL)
-
Vortex mixer, centrifuge, nitrogen evaporator, ultrasonic bath
2. Sample Preparation and Derivatization:
-
Weigh 1.0 g (± 0.05 g) of a homogenized honey sample into a 15 mL centrifuge tube.
-
Add a precise volume of the 2-NP-Ahd-13C3 internal standard solution to achieve a final concentration relevant to the expected analyte levels (e.g., 1-5 µg/kg).
-
Add 3.0 mL of 0.1 M HCl to the tube.
-
Add 0.3 mL of 50 mM 2-nitrobenzaldehyde solution.
-
Vortex the mixture thoroughly for 1-2 minutes until the honey is fully dissolved.
-
Incubate the sample, typically for 16 hours (overnight) at 37°C, to allow for complete derivatization of AHD to 2-NP-AHD.[3]
3. Extraction (Liquid-Liquid Extraction):
-
After incubation, cool the sample to room temperature.
-
Neutralize the mixture by adding 0.6 mL of 1 M K₂HPO₄ solution to adjust the pH to approximately 7.
-
Add 10 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to extract the derivatized analytes into the organic layer.
-
Centrifuge at 4000 rpm for 10 minutes to achieve phase separation.[3]
4. Final Extract Preparation:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dry residue in 1.0 mL of a suitable solvent, such as a Methanol:Water (5:95 v/v) mixture.[3]
-
Vortex briefly and transfer the final extract to an autosampler vial for analysis.
5. LC-MS/MS Analysis:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.[3]
-
Mobile Phase: A gradient of 1 mM ammonium acetate in water (A) and Methanol (B) is typical.[3]
-
Injection Volume: 10 µL.[3]
-
Ionization: Positive ion electrospray (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both 2-NP-AHD and the heavier 2-NP-Ahd-13C3.
Conclusion
2-NP-Ahd-13C3 is an essential tool for analytical chemists in regulatory, research, and quality control laboratories. Its use as a stable isotope-labeled internal standard provides the necessary precision and accuracy for quantifying residues of the banned antibiotic nitrofurantoin in complex matrices. The robust workflows and protocols developed around this standard enable the reliable enforcement of food safety regulations and support critical research in drug metabolism and toxicology.
References
- 1. lcms.cz [lcms.cz]
- 2. waters.com [waters.com]
- 3. sciex.com [sciex.com]
- 4. media.sciltp.com [media.sciltp.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Multi-analyst, multi-matrix performance of the QuEChERS approach for pesticide residues in foods and feeds using HPLC/MS/MS analysis with different calibration techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. QuEChERS: About the method [quechers.eu]
- 9. 2-NP-AHD VETRANAL , analytical standard 623145-57-3 [sigmaaldrich.com]
- 10. Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
